8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids (DNA and RNA). This compound is characterized by the presence of a bromine atom, a butyl group, a methyl group, and an oxobutan-2-yl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the purine ring.
Alkylation: Addition of the butyl and methyl groups.
Acylation: Introduction of the oxobutan-2-yl group.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: Using alkyl halides in the presence of a base.
Acylation: Using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study purine metabolism and signaling pathways.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Intercalating into nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Uniqueness
8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other purines.
Properties
IUPAC Name |
8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O3/c1-5-6-7-18-12(21)10-11(17(4)14(18)22)16-13(15)19(10)8(2)9(3)20/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYESNSNYARDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2C(C)C(=O)C)Br)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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